1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a piperidine ring and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structure includes a carbonyl group attached to the pyrazole, contributing to its reactivity and potential applications in drug development.
This compound can be classified under heterocyclic compounds, specifically as a pyrazole derivative with carboxylic acid functionality. Pyrazoles have gained attention for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The synthesis and characterization of such compounds are of significant interest in organic chemistry and pharmaceutical research.
The synthesis of 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid typically involves several key steps:
The synthesis may utilize solvents such as dimethyl sulfoxide or tetrahydrofuran, and catalysts might include bases like sodium hydride or potassium carbonate to facilitate reactions. Reaction conditions such as temperature and time are crucial for optimizing yields and purity.
The molecular formula for 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is . Its structure consists of:
The molecular weight is approximately 252.28 g/mol. The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which help confirm its identity and purity.
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are often carried out under controlled conditions to minimize side reactions. For example, esterification might require acidic catalysts and heat, while amidation can be performed under milder conditions.
The mechanism of action for 1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid is not fully elucidated but is believed to involve interaction with specific biological targets:
Relevant data from studies indicate that such compounds exhibit significant biological activity due to their structural characteristics.
1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxylic acid has potential applications in various fields:
Recent research highlights its role in developing anticancer agents due to the ability of pyrazole derivatives to inhibit tumor growth through various mechanisms .
Regioselective pyrazole ring formation is efficiently achieved through β-enamine diketone intermediates derived from N-Boc-piperidine carboxylic acids. The synthesis commences with the conversion of piperidine-3-carboxylic acid or piperidine-4-carboxylic acid (as N-Boc protected esters) to β-keto esters using Meldrum’s acid and EDC·HCl/DMAP-mediated coupling, followed by methanolysis. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields β-enamino diketones 3a–c. Cyclization with monosubstituted hydrazines under controlled conditions provides the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate regioisomer as the dominant product [6] [10].
Solvent polarity critically governs regioselectivity: Polar protic solvents like ethanol favor the 5-substituted isomer (5a) with >99% regioselectivity and 78% yield, attributed to hydrogen-bonding stabilization of the transition state. In contrast, nonpolar solvents (CCl₄) reduce both yield (54%) and selectivity (9% regioisomer 6a formation), while polar aprotic solvents (acetonitrile) offer intermediate efficiency (75% yield, 3% regioisomer) [10]. The reaction proceeds via a key hydrazone intermediate (4a), identified by ¹⁵N-NMR spectroscopy (δ = −241.2 ppm, correlating with phenyl protons), which undergoes irreversible ring closure [10].
Table 1: Solvent Effects on Regioselective Pyrazole Formation
| Solvent | Type | Yield of 5a (%) | Regioselectivity (%) | Minor Isomer 6a (%) |
|---|---|---|---|---|
| Ethanol | Polar protic | 78 | 99.5 | 0.5 |
| Acetonitrile | Polar aprotic | 75 | 97 | 3 |
| CCl₄ | Nonpolar | 54 | 91 | 9 |
Direct amide coupling between 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) and piperidine-3-carboxylic acid derivatives offers a modular route to the target hybrid scaffold. 1-Methyl-1H-pyrazole-4-carboxylic acid is commercially accessible or synthesized via oxidation of 3-fluoroalkyl-1-methylpyrazole intermediates using NaOCl/NaBr at 0–5°C [4] [5]. Carbodiimide-mediated coupling (EDC·HCl or DCC) with N-Boc-piperidine-3-carboxylic acid in dichloromethane, catalyzed by DMAP or HOBt, affords protected precursors in 70–85% yield. Subsequent Boc deprotection under acidic conditions (HCl/dioxane) delivers the final compound [6] [8].
Bifunctional molecules like 1-[(3-carboxy-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid (ENAH3049F667) exemplify advanced building blocks for this approach. Their synthesis involves sequential N-alkylation and ester hydrolysis, enabling peptide-like chain elongation at both carboxylate sites [8]. For PROTAC® linkers, 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid serves as a rigid spacer, where coupling occurs regioselectively at the pyrazole C4-carboxylate [9].
Table 2: Coupling Agents for Pyrazole-Piperidine Amide Bond Formation
| Coupling Agent | Catalyst | Solvent | Yield Range (%) | Application Example |
|---|---|---|---|---|
| EDC·HCl | DMAP | CH₂Cl₂ | 75–85 | N-Boc-piperidine derivatives [6] |
| DCC | HOBt | DMF | 70–80 | Bifunctional acids [8] |
| HATU | DIPEA | DMF/ACN | 80–90 | PROTAC® linkers [9] |
Solvent-free ring closure and microwave irradiation significantly accelerate pyrazole formation while improving atom economy. A patent describes the synthesis of 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid precursors under neat conditions: condensation of 4-(dimethylamino)but-3-en-2-one with monomethylhydrazine at 60–80°C, followed by oxidative ring closure using NaOCl/NaBr without organic solvents [5]. This method eliminates purification steps and reduces waste generation.
Microwave-assisted cyclization of β-enamino diketones with hydrazines completes in minutes rather than hours (e.g., 10 min at 120°C vs. 18 h reflux), enhancing throughput for library synthesis [6] [10]. For ester hydrolysis, microwave promotion (30 min, 100°C) replaces conventional 12-h reflux, preserving acid-sensitive groups like N-Boc [10].
Table 3: Solvent-Free/Microwave Optimization Parameters
| Step | Conventional | Enhanced Protocol | Efficiency Gain |
|---|---|---|---|
| Pyrazole cyclization | 18 h, 80°C (reflux) | 10 min, 120°C (MW) | >100× time reduction |
| Ester hydrolysis | 12 h, 80°C | 30 min, 100°C (MW) | 24× time reduction |
| Oxidative ring closure | 4 h, 0–5°C (solvent) | 1 h, 25°C (solvent-free) | 75% cost reduction |
Incorporating chiral piperidine cores enables stereoselective synthesis of pharmacologically relevant enantiomers. N-Boc-(R)- and (S)-piperidine-3-carboxylic acids serve as chiral building blocks, with the N-Boc group ensuring configurational stability during coupling. β-Keto ester formation and enamine conversion proceed with >99% enantiomeric retention, verified by chiral HPLC [10]. Cyclization with hydrazines maintains stereointegrity, yielding enantiopure 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates without racemization.
For 1,3-disubstituted piperidines, the carboxylic acid group at C3 influences conformational rigidity. X-ray crystallography confirms that the piperidine ring adopts a chair conformation with the C3 substituent equatorial, positioning the pyrazole carbonyl for optimal target engagement in enzyme inhibitors [10]. PROTAC® applications exploit this rigidity using 1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, where the fixed orientation of the pyrazole ring relative to the piperidine plane facilitates ternary complex formation in targeted protein degradation [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2